molecular formula C9H10BrFN2O B8171001 2-Bromo-5-fluoro-N-isopropylisonicotinamide

2-Bromo-5-fluoro-N-isopropylisonicotinamide

Cat. No.: B8171001
M. Wt: 261.09 g/mol
InChI Key: VKWFBTUGEYFMNP-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-isopropylisonicotinamide is a chemical compound characterized by the presence of bromine, fluorine, and an isopropyl group attached to an isonicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-N-isopropylisonicotinamide typically involves multiple steps, starting with the preparation of 2-bromo-5-fluoroisonicotinic acid. This precursor can be obtained through halogenation reactions involving pyridine derivatives. Subsequent amidation reactions introduce the isopropyl group to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and amidation processes. These reactions are often carried out under controlled conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-N-isopropylisonicotinamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or bromine oxide.

  • Reduction: The fluorine atom can be reduced to form fluoride ions.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents such as dimethylformamide (DMF) are typically employed.

Major Products Formed:

  • Oxidation: Bromate or bromine oxide.

  • Reduction: Fluoride ions.

  • Substitution: Various substituted isonicotinamides depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-fluoro-N-isopropylisonicotinamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound's unique properties make it useful in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-N-isopropylisonicotinamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Bromo-5-fluoro-N-isopropylisonicotinamide is unique due to its specific combination of halogens and functional groups. Similar compounds include:

  • 2-Bromo-5-fluoroisonicotinic acid: Lacks the isopropyl group.

  • N-isopropylisonicotinamide: Lacks the halogen atoms.

  • 2-Bromo-N-isopropylisonicotinamide: Lacks the fluorine atom.

Properties

IUPAC Name

2-bromo-5-fluoro-N-propan-2-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O/c1-5(2)13-9(14)6-3-8(10)12-4-7(6)11/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWFBTUGEYFMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=NC=C1F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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